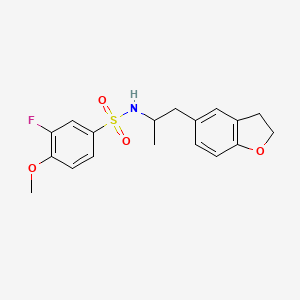

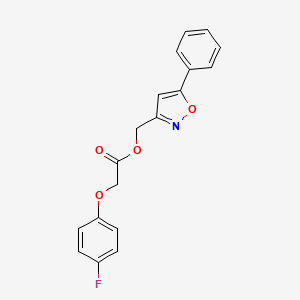

![molecular formula C15H14F2O B2486048 2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether CAS No. 477846-63-2](/img/structure/B2486048.png)

2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether involves various chemical reactions. For example, one compound was synthesized through the treatment of a specific triazole with sodium methoxide, showcasing the versatility of reactions used to synthesize complex fluorinated ethers (Xu Liang, 2009). Another synthesis method involved a Mitsunobu reaction, yielding fluorophilic ethers with specific structures and showcasing the diverse synthetic approaches to obtaining fluorinated ethers (D. Szabó et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds is often complex, with various functional groups contributing to their properties. For instance, the crystal structure of one compound revealed significant dihedral angles between the triazole ring and benzene rings, which play a crucial role in its chemical behavior (Xu Liang, 2009).

Chemical Reactions and Properties

Fluorinated compounds undergo a range of chemical reactions. For example, the ring-opening hydrofluorination of enantiomerically pure ethers by boron trifluoride–diethyl ether under mild conditions provides β-fluoro alcohols in a stereospecific manner (G. Islas‐Gonzalez et al., 2004).

Physical Properties Analysis

The physical properties of fluorinated ethers are influenced by their molecular structure. The introduction of fluorine atoms can significantly affect solubility, melting points, and other physical characteristics. For instance, compounds with specific fluorine substitutions showed varied solubility in common organic solvents and exhibited excellent thermal properties, highlighting the impact of fluorine on material properties (Shude Xiao et al., 2003).

Chemical Properties Analysis

Fluorinated ethers exhibit unique chemical properties, such as reactivity and stability, due to the presence of fluorine atoms. The synthesis and reactivity of these compounds can be tailored through specific synthetic routes, as demonstrated in various studies. For example, the synthesis of 2-fluoro-3-buten-1-ol through the reaction of butadiene monoxide with pyridinium poly(hydrogenfluoride) showcases the manipulation of chemical properties via synthesis (C. Y. Robinson & V. John, 1993).

Wissenschaftliche Forschungsanwendungen

Polymer Development for High-Temperature Fuel Cells

Novel poly(aryl ether sulfone) copolymers containing biphenylpyridine moieties, synthesized through polycondensation, show potential for high-temperature fuel cell applications. These copolymers demonstrate excellent film-forming properties, mechanical integrity, high modulus, and thermal stability, making them suitable for proton exchange membrane fuel cell (PEMFC) applications (Pefkianakis et al., 2005).

Use in Biochemical Photoprobes

2-Fluoro-4-nitrophenyl ethers, like 2-fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether, have been studied for their potential as biochemical photoprobes. The preparative results and the stability of these compounds suggest their usefulness in biochemical studies (Pleixats et al., 1989).

Development of Fluorinated Poly(arylene ether)s

Fluorinated poly(arylene ether)s containing phthalimidine moiety have been synthesized and characterized. These polymers exhibit high glass transition temperatures and outstanding thermal stability, indicating their potential in various high-performance applications (Mohanty et al., 2010).

Synthesis of Enantiopure Fluorohydrins

Research on the ring-opening hydrofluorination of arylglycidyl ethers has led to the synthesis of enantiopure β-fluoro alcohols. This process demonstrates complete regiocontrol and could be significant in producing specific fluorinated compounds (Islas‐Gonzalez et al., 2004).

Creation of Novel Monomers for Polyimides

Bis(4-amino-2-biphenyl)ether has been synthesized as a new phenylated diamine. This monomer has been used to prepare aromatic polyimides with improved thermal and thermo-mechanical properties and solubility, beneficial for applications in advanced materials (Morikawa et al., 2005).

Synthesis of 2-Fluoro-3-buten-1-ol

The synthesis of 2-fluoro-3-buten-1-ol, a previously unreported alcohol, has been achieved. This compound is a potential precursor for further chemical modifications and applications in various synthetic processes (Robinson & John, 1993).

Wirkmechanismus

Target of Action

The compound “2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether” is a type of ether and fluorinated biphenyl. Ethers are often used as solvents in various chemical reactions, and fluorinated biphenyls have been used in a variety of applications, from heat transfer fluids to dielectric fluids in capacitors .

Mode of Action

Fluorinated biphenyls, due to their stability and resistance to heat, are often used in applications where these properties are needed .

Biochemical Pathways

Without specific study data, it’s hard to say exactly which biochemical pathways “2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether” might affect. Many organic solvents can interfere with cell membrane function and may have effects on the central nervous system .

Pharmacokinetics

Again, without specific data, we can only make general assumptions based on the compound’s structure. As an ether and a fluorinated biphenyl, it’s likely that “2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether” is fairly stable and may resist metabolism in the body .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of “2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether”. For example, as a fluorinated biphenyl, it might be expected to have good thermal stability .

Eigenschaften

IUPAC Name |

2-fluoro-4-(3-fluoropropoxy)-1-phenylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2O/c16-9-4-10-18-13-7-8-14(15(17)11-13)12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBQHDCAGIVXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OCCCF)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)